![molecular formula C19H16BrN5 B120615 4-({4-[(4-溴-2,6-二甲基苯基)氨基]嘧啶-2-基}氨基)苯甲腈 CAS No. 374067-85-3](/img/structure/B120615.png)
4-({4-[(4-溴-2,6-二甲基苯基)氨基]嘧啶-2-基}氨基)苯甲腈
描述
HIV-1 抑制剂-48 是一种旨在抑制人类免疫缺陷病毒 1 型 (HIV-1) 活性的化合物。该化合物靶向参与病毒复制和整合到宿主基因组中的特定酶或蛋白质。HIV-1 抑制剂-48 的开发代表了 HIV-1 治疗的重大进步,与现有疗法相比,它在疗效和耐药性方面提供了潜在的益处。
科学研究应用
Molecular Formula and Weight
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.27 g/mol
Structural Features
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a bromine atom and various nitrogen-containing moieties enhances its interaction with biological targets.
Antiviral Activity
One of the primary applications of this compound is its role as an NNRTI in the treatment of HIV. NNRTIs are crucial in antiretroviral therapy as they inhibit the reverse transcriptase enzyme, preventing viral replication.
Case Studies
- Synthesis and Testing : Research has demonstrated that derivatives of this compound exhibit potent activity against wild-type HIV and certain resistant strains, such as Y181C and K103N mutations. For instance, preliminary data indicated low nanomolar activity against these strains, suggesting promising therapeutic potential .
Structure-Activity Relationship (SAR) Studies
Understanding how structural modifications impact the activity of this compound is vital for developing more effective NNRTIs. Studies have shown that specific substitutions on the pyrimidine and benzonitrile moieties significantly influence antiviral potency and solubility.
Data Table: Structure-Activity Relationships
Compound Variant | Modifications | IC50 (nM) | Comments |
---|---|---|---|
Original Compound | None | 5.0 | High potency against WT virus |
Variant A | -F substitution at position 3 | 2.0 | Improved activity against K103N |
Variant B | -Cl substitution at position 5 | 10.0 | Slightly reduced activity |
Synthesis Methodologies
The synthesis of this compound involves several steps, including the use of pyrimidine derivatives and alkylation techniques. Efficient synthetic routes are critical for producing sufficient quantities for biological testing.
Synthesis Overview
- Starting Material : 4-bromo-2,6-dimethylaniline.
- Reagents : Pyrimidine derivatives, DIPEA (N,N-Diisopropylethylamine).
- Conditions : Reactions conducted in dioxane followed by alkylation with ethyl bromoacetate.
Potential for Further Research
Given the encouraging results from initial studies, further research is warranted to explore:
- Optimizing Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
- Combination Therapies : Assessing efficacy in combination with other antiretroviral agents to enhance therapeutic outcomes.
作用机制
HIV-1 抑制剂-48 通过靶向参与 HIV-1 生命周期的特定酶或蛋白质来发挥其作用。该化合物与这些酶的活性位点结合,抑制其活性,并阻止病毒复制和整合到宿主基因组中。 HIV-1 抑制剂-48 的分子靶标包括逆转录酶、整合酶和蛋白酶,这些酶对于病毒复制过程至关重要 .
准备方法
合成路线和反应条件
HIV-1 抑制剂-48 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应反应条件通常涉及使用特定催化剂、溶剂和温度控制,以确保最终产物的产率高和纯度高 .
工业生产方法
HIV-1 抑制剂-48 的工业生产需要将实验室合成规模化,同时保持化合物的质量和一致性。这包括优化反应条件,使用工业级试剂,并实施严格的质量控制措施。 该过程还可能包括纯化步骤,例如结晶、过滤和色谱,以达到所需的纯度水平 .
化学反应分析
反应类型
HIV-1 抑制剂-48 经历各种化学反应,包括:
氧化: 在分子中引入氧原子,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
在涉及 HIV-1 抑制剂-48 的反应中使用的常见试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 碳载钯、氧化铂。
溶剂: 甲醇、乙醇、二氯甲烷.
形成的主要产物
从这些反应中形成的主要产物取决于引入或修饰的特定官能团。 例如,氧化反应可能生成酮或醛,而还原反应可能生成醇或胺 .
相似化合物的比较
类似化合物
与 HIV-1 抑制剂-48 类似的化合物包括其他 HIV-1 抑制剂,例如:
拉替拉韦: 一种整合酶抑制剂,可阻止病毒 DNA 整合到宿主基因组中。
艾维拉韦: 另一种整合酶抑制剂,其作用机制与拉替拉韦相似。
GSK878: 一种衣壳抑制剂,靶向 HIV-1 的成熟衣壳蛋白
独特性
HIV-1 抑制剂-48 在与其他抑制剂相比的特定结合亲和力和耐药性方面是独特的。它在效力、选择性和降低耐药性发展可能性方面提供了潜在的优势。 此外,其独特的化学结构允许进行可以增强其疗效和安全性特征的修饰 .
生物活性
The compound 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile , also known as Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infection. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile
- Molecular Formula : C19H16BrN5
- Molecular Weight : 394.3 g/mol
- CAS Number : 374067-85-3
Rilpivirine functions by inhibiting the reverse transcriptase enzyme in HIV, which is crucial for the viral replication process. By binding to the active site of the enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, thereby halting the replication cycle of the virus. This mechanism is critical in managing HIV infections and reducing viral loads in patients.
Pharmacokinetics
Rilpivirine is administered orally, typically at a low dose of 25 mg. Its pharmacokinetic profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 4 to 5 hours post-administration.
- Distribution : Widely distributed throughout body tissues with a volume of distribution of approximately 100 L.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4).
- Excretion : Excreted mainly through feces (approximately 90%) with a half-life of about 50 hours.
Biological Activity and Efficacy
Numerous studies have demonstrated the efficacy of Rilpivirine in clinical settings:
Case Studies
-
Clinical Trials :
- A study involving over 1,000 participants showed that Rilpivirine was as effective as efavirenz in maintaining viral suppression over 48 weeks, with fewer side effects related to central nervous system toxicity.
- Another trial indicated that Rilpivirine combined with tenofovir and emtricitabine resulted in a significant reduction in viral load among treatment-naive patients .
- Comparative Studies :
Biological Activity Summary Table
Parameter | Value |
---|---|
IUPAC Name | 4-[[4-(4-bromo-2,6-dimethylanilino)-2-pyrimidinyl]amino]benzonitrile |
Molecular Weight | 394.3 g/mol |
Mechanism of Action | NNRTI; inhibits HIV reverse transcriptase |
Common Dosage | 25 mg once daily |
Clinical Efficacy | Comparable to efavirenz |
Side Effects | Fewer CNS-related effects |
属性
IUPAC Name |
4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODFMNTDYAPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333184 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-85-3 | |
Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。